1-[4-[(2-Ethoxyethoxy)methyl]phenoxy]-3-[(1-methylethyl)amino]-2-propanol Fumarate
Description
Chemical Identity: The compound, commonly known as bisoprolol fumarate, is a synthetic β1-selective (cardioselective) adrenoceptor blocker. Its chemical name is (±)-1-[4-[[2-(1-methylethoxy)ethoxy]methyl]phenoxy]-3-[(1-methylethyl)amino]-2-propanol (E)-2-butenedioate (2:1) (salt) .
Properties
Molecular Formula |
C21H31NO8-2 |
|---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
(E)-but-2-enedioate;1-[4-(2-ethoxyethoxymethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C17H29NO4.C4H4O4/c1-4-20-9-10-21-12-15-5-7-17(8-6-15)22-13-16(19)11-18-14(2)3;5-3(6)1-2-4(7)8/h5-8,14,16,18-19H,4,9-13H2,1-3H3;1-2H,(H,5,6)(H,7,8)/p-2/b;2-1+ |
InChI Key |
JZIXBROIPXDFOW-WLHGVMLRSA-L |
Isomeric SMILES |
CCOCCOCC1=CC=C(C=C1)OCC(CNC(C)C)O.C(=C/C(=O)[O-])\C(=O)[O-] |
Canonical SMILES |
CCOCCOCC1=CC=C(C=C1)OCC(CNC(C)C)O.C(=CC(=O)[O-])C(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-Desisopropyl-O-ethyl Bisoprolol Hemifumarate involves the reaction of bisoprolol with ethylating agents under controlled conditions. The process typically includes the following steps:
Desisopropylation: Removal of the isopropyl group from bisoprolol.
Ethylation: Introduction of an ethyl group to the desisopropylated bisoprolol.
Formation of Hemifumarate Salt: The final product is obtained by reacting the ethylated bisoprolol with fumaric acid to form the hemifumarate salt.
Industrial Production Methods: Industrial production of O-Desisopropyl-O-ethyl Bisoprolol Hemifumarate follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Use of batch or continuous reactors to carry out the desisopropylation and ethylation reactions.
Purification: Purification of the intermediate and final products using techniques such as crystallization, filtration, and drying.
Quality Control: Rigorous quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: O-Desisopropyl-O-ethyl Bisoprolol Hemifumarate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are commonly used for substitution reactions.
Major Products Formed:
Oxidation Products: Oxides and hydroxides.
Reduction Products: Alcohols and amines.
Substitution Products: Halogenated compounds, esters, and ethers.
Scientific Research Applications
O-Desisopropyl-O-ethyl Bisoprolol Hemifumarate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in biochemical assays and studies involving enzyme kinetics.
Medicine: Investigated for its potential therapeutic effects and as a reference standard in pharmacological studies.
Industry: Utilized in the development of new chemical processes and materials.
Mechanism of Action
The mechanism of action of O-Desisopropyl-O-ethyl Bisoprolol Hemifumarate involves its interaction with specific molecular targets. The compound acts as a beta-1 adrenergic antagonist, blocking the beta-1 adrenergic receptors in the heart. This leads to a reduction in heart rate and blood pressure, making it useful in the treatment of cardiovascular conditions .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: (C₁₈H₃₁NO₄)₂·C₄H₄O₄ .
- Molecular Weight : 766.96 g/mol (fumarate salt) .
- Melting Point : 101–105°C .
- Stereochemistry : Exists as a racemic mixture, with the S(-) enantiomer responsible for β-blocking activity .
Pharmacological Role :
Bisoprolol fumarate is used to manage hypertension and chronic heart failure by selectively inhibiting β1-adrenergic receptors, reducing heart rate and myocardial oxygen demand .
Comparison with Similar Compounds
Structural and Physicochemical Comparison
Key Structural Differences :
- Bisoprolol features a (2-ethoxyethoxy)methyl substituent on the phenoxy group, enhancing lipophilicity and β1 selectivity .
- Metoprolol has a simpler (2-methoxyethyl) group, contributing to shorter half-life and lower selectivity at higher doses .
- CGP 20712A (a reference compound) includes a carbamoyl-indenyl group, making it non-selective and primarily used in research .
Pharmacological and Pharmacokinetic Comparison
Pharmacodynamic Notes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
